molecular formula C8H13ClN2O3S B2987369 N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride CAS No. 188630-76-4

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride

Cat. No.: B2987369
CAS No.: 188630-76-4
M. Wt: 252.71
InChI Key: RIQGQWQOEHMHAI-UHFFFAOYSA-N
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Description

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is a chemical compound with the molecular formula C8H12N2O3S·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an amino group, a methoxy group, and a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride typically involves the reaction of 3-amino-4-methoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often obtained in a crystalline form and is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives depending on the nature of the electrophile used in the substitution reactions.

Scientific Research Applications

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including its role as an antitumor agent.

    Industry: Utilized in the development of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to DNA, intercalating its 9-aminoacridine moiety between DNA base pairs. This interaction disrupts the normal function of DNA, leading to potential antitumor effects. The anilino side chain of the compound is located in the narrow groove of the DNA, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-3-methoxyphenyl)methanesulfonamide hydrochloride
  • N-phenylmethanesulfonamide
  • 2-hydroxy-5-methanesulfonamidobenzoic acid

Uniqueness

N-(3-amino-4-methoxyphenyl)methanesulfonamide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and binding characteristics, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-amino-4-methoxyphenyl)methanesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S.ClH/c1-13-8-4-3-6(5-7(8)9)10-14(2,11)12;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGQWQOEHMHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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